molecular formula C22H19BrClNO B2975645 2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one CAS No. 902469-90-3

2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one

Cat. No. B2975645
CAS RN: 902469-90-3
M. Wt: 428.75
InChI Key: QYUVVEHKLWRYOO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one, more commonly known as BCP-4-one, is a synthetic derivative of the indole family of compounds. It is a potent agonist of the serotonin 5-HT2A receptor, which has been studied in a variety of research applications. BCP-4-one has been shown to have a wide range of biochemical and physiological effects, with potential applications in the laboratory and clinical setting. Finally, potential future directions for research with BCP-4-one will be discussed.

Scientific Research Applications

Synthetic Applications

2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one and its derivatives are used extensively in synthetic chemistry to create various compounds. A notable application involves the Lewis acid-catalyzed reaction of dimethylphenol with bromo-chloro-methylsulfanyl acetophenone to prepare benzofuran derivatives, highlighting its utility in constructing complex organic frameworks (Choi et al., 2007). This demonstrates the compound's role in facilitating the synthesis of molecules with potential biological activities.

Material Science and Polymerization

In material science, derivatives of 2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one have been investigated for their polymerization properties. Specifically, nickel(II) and palladium(II) diimine complexes bearing diphenyl aniline moieties derived from similar structures have shown promising results in olefin polymerization, indicating their potential in creating new polymeric materials with unique properties (Schmid et al., 2001).

Antimicrobial and Antifungal Research

Compounds structurally related to 2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one have been explored for their antimicrobial and antifungal properties. For instance, derivatives with halogenated phenyl groups have shown significant in vitro activity against a variety of pathogenic yeasts and molds, including Aspergillus spp., suggesting their potential as novel antifungal agents (Buchta et al., 2004). This line of research points to the potential for developing new treatments for fungal infections, leveraging the unique chemical framework of this compound and its derivatives.

properties

IUPAC Name

2-(4-bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrClNO/c1-22(2)12-20-18(21(26)13-22)11-19(14-3-5-15(23)6-4-14)25(20)17-9-7-16(24)8-10-17/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUVVEHKLWRYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one

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